Isothiocyanatobenzyl-EDTA
Description
Defining Bifunctional Chelating Agents (BFCs) and Their Role in Molecular Probes
Bifunctional chelating agents are unique molecules engineered with two distinct functional components: a chelating moiety and a reactive functional group. nih.gov The term "chelate," derived from the Greek word for "claw," aptly describes the action of the chelating portion, which securely binds to a metal ion through multiple coordination bonds. wikipedia.org This sequestration of the metal ion is the primary function of one end of the BFC. nih.gov
The other end of the BFC features a chemically reactive group, such as an isothiocyanate, that can form a stable covalent bond with a biological molecule of interest, like a protein, peptide, or antibody. nih.govgoogle.com.na This dual functionality allows for the creation of molecular probes where a metal ion is stably attached to a specific biological target. These probes are widely utilized in nuclear medicine, magnetic resonance imaging (MRI), and optical imaging. biosyn.com The development of BFCs has been largely based on modifying well-established chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). nih.gov
Significance of Isothiocyanatobenzyl-EDTA within the Landscape of Advanced Molecular Research
Among the various BFCs, 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid, commonly known as this compound (or SCN-Bz-EDTA), holds a significant position. dojindo.comnih.gov Its importance stems from its ability to form stable complexes with a range of metal ions, particularly radiometals, while the isothiocyanate group provides a reliable method for conjugation to the primary amine groups of proteins. dojindo.comsigmaaldrich.com
This compound has been instrumental in the development of radioimmunoconjugates, which are antibodies labeled with radioactive metals. scispace.com These conjugates are employed in both the diagnosis and therapy of diseases like cancer. For instance, an antibody specific to a tumor antigen can be labeled with a diagnostic radioisotope using this compound, allowing for the visualization of tumors through techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). scispace.comnih.govnih.gov Similarly, when labeled with a therapeutic radioisotope, these conjugates can deliver a cytotoxic radiation dose directly to the tumor cells.
Evolution of Chelator Design Principles for Bioconjugation and Radiometal Coordination
The design of bifunctional chelators has evolved significantly to meet the increasingly stringent demands of modern molecular research. The primary goals of this evolution have been to enhance the stability of the metal-chelate complex and to optimize the bioconjugation process. nih.gov
Early chelators, while effective, sometimes exhibited limitations in their in vivo stability, leading to the release of the radiometal, which could then accumulate in non-target tissues. google.com.na To address this, new generations of chelators have been developed with improved thermodynamic stability and kinetic inertness. mdpi.comnih.gov This includes the development of macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which often form more stable complexes than their acyclic counterparts like EDTA and DTPA. nih.govnih.gov
Furthermore, the design of the reactive functional group has also been a focus of innovation. While the isothiocyanate group of this compound is effective for targeting lysine (B10760008) residues on proteins, other functional groups have been developed to allow for more site-specific conjugation. researchgate.netacs.orgj-morphology.com This helps to ensure that the biological activity of the protein is not compromised by the conjugation process. The development of chelators with different reactive groups also provides flexibility in the choice of bioconjugation strategy. unirioja.es The continuous refinement of chelator design is crucial for the development of more effective and safer radiopharmaceuticals and other molecular probes. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O8S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propanoic acid |
InChI |
InChI=1S/C18H21N3O8S/c22-15(23)8-20(9-16(24)25)5-6-21(10-17(26)27)14(18(28)29)7-12-1-3-13(4-2-12)19-11-30/h1-4,14H,5-10H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
SVXLMEFTYGIHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N=C=S |
Synonyms |
(isothiocyanatobenzyl)EDTA Fe-CITC iron 1-(isothiocyanatobenzyl)EDTA isothiocyanatobenzyl-EDTA |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Isothiocyanatobenzyl Edta
Methodologies for Introducing the Isothiocyanate Functional Group
The introduction of the isothiocyanate (-N=C=S) functional group is a critical step in the synthesis of Isothiocyanatobenzyl-EDTA. This is typically achieved by reacting the corresponding amino-precursor, p-aminobenzyl-EDTA, with thiophosgene (B130339) or a related reagent. nih.gov The isothiocyanate group is highly reactive towards primary amines, forming a stable thiourea (B124793) bond, which is the basis for its utility in labeling proteins and other biomolecules. nih.govnih.gov The reaction conditions, such as pH and solvent, are carefully controlled to ensure high yield and prevent hydrolysis of the isothiocyanate group. nih.gov
The table below summarizes key reactants and products in the synthesis of this compound.
| Reactant/Product | Chemical Name | Role in Synthesis |
| p-Aminobenzyl-EDTA | 1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid | Precursor molecule with a primary amine group. sigmaaldrich.com |
| Thiophosgene | Thiocarbonyl dichloride | Reagent used to convert the primary amine to an isothiocyanate. |
| p-Isothiocyanatobenzyl-EDTA | 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid | The final bifunctional chelator product. sigmaaldrich.com |
Structural Modifications and Analog Development of this compound for Enhanced Research Utility
To improve the properties of metal complexes for various applications, structural modifications of this compound and the development of its analogs have been explored. One approach involves incorporating the carbon backbone of the polyaminocarboxylate into a more rigid structure, such as a cyclohexane (B81311) ring. iaea.org This modification can lead to higher stability constants of the resulting metal complexes. iaea.org For instance, the stability of metal complexes with trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) is generally higher than that of the corresponding EDTA complexes. iaea.org
Another area of development involves creating analogs with different reactive groups for conjugation. For example, bromoacetamidobenzyl-EDTA (BABE) is an analog that reacts with sulfhydryl groups on proteins. interchim.fr These structural modifications aim to enhance properties such as the in vivo stability of the metal complex and the efficiency of conjugation to biomolecules. iaea.org
The following table details some of the developed analogs and their key features.
| Analog Name | Structural Modification | Enhanced Utility |
| Cyclohexyl-EDTA (CDTA) derivatives | Incorporation of a cyclohexane ring in the backbone. iaea.org | Increased stability of metal complexes. iaea.org |
| Bromoacetamidobenzyl-EDTA (BABE) | Replacement of the isothiocyanate group with a bromoacetamide group. interchim.fr | Reactivity towards sulfhydryl groups. interchim.fr |
| Diethylenetriaminepentaacetic acid (DTPA) analogs | Use of DTPA instead of EDTA as the chelating agent. acs.orgacs.org | Forms stable complexes with a variety of metal ions. thermofisher.com |
Purification and Characterization Techniques for Synthetic this compound Precursors
The purification and characterization of synthetic this compound and its precursors are essential to ensure high purity and confirm the chemical structure. High-performance liquid chromatography (HPLC) is a widely used technique for both purification and purity assessment. nih.govacs.org Size exclusion HPLC can be employed to remove unreacted starting materials and aggregated products. scispace.com
Characterization of the synthesized compounds is performed using various analytical methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Thin-Layer Chromatography (TLC) are used to confirm the structure of the products. acs.org Mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FAB-MS), provides accurate mass measurements to verify the molecular weight of the synthesized compounds. acs.org For radiolabeled precursors, techniques like radio-TLC and analytical HPLC are used to determine radiochemical purity. mdpi.com
Common purification and characterization techniques are summarized in the table below.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.govacs.org |
| Size Exclusion Chromatography | Removal of impurities and aggregates. scispace.com |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation. acs.org |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. acs.org |
| Mass Spectrometry (e.g., FAB-MS) | Molecular weight determination and structural verification. acs.org |
Bioconjugation Chemistry of Isothiocyanatobenzyl Edta
Principles of Amine-Reactive Conjugation via Isothiocyanate Linkage
The core of Isothiocyanatobenzyl-EDTA's utility in bioconjugation lies in the reactivity of its isothiocyanate group (–N=C=S) toward primary amines (–NH₂). acs.orgtdblabs.se This reaction is a nucleophilic addition, where the unprotonated primary amine acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group. acs.org The result is the formation of a stable thiourea (B124793) linkage (–NH–C(S)–NH–), covalently attaching the EDTA chelator to the biomolecule. acs.orgnih.govinterchim.fr This process does not generate any byproducts, which simplifies the purification of the final conjugate. acs.org
In proteins, the primary targets for this conjugation are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. acs.orgrsc.org Since most proteins possess multiple lysine residues on their surface, this method typically results in the attachment of multiple chelators to a single protein molecule. nih.gov The accessibility of these amine groups on the protein surface makes them readily available for conjugation. nih.gov
The reactivity of these amines is highly dependent on their protonation state, which is governed by the pH of the reaction medium. rsc.org For the amine to act as an effective nucleophile, it must be in its unprotonated, free base form. thermofisher.com The N-terminal α-amino group generally has a pKₐ around 7, while the ε-amino group of lysine has a pKₐ around 10.5. thermofisher.com Consequently, the reaction is strongly pH-dependent, with alkaline conditions favoring the deprotonated, more reactive state of the target amine groups. rsc.orgthermofisher.com
Reaction Kinetics and Optimization for Covalent Attachment to Biomolecules
The efficiency and rate of conjugating this compound to biomolecules are governed by several key parameters, including pH, temperature, and the concentration of reactants. aai.org Optimizing these conditions is crucial for achieving the desired degree of labeling while preserving the biological activity of the protein. aai.org
Temperature and Time: Increasing the reaction temperature can accelerate the conjugation rate, allowing for shorter reaction times. aai.org For instance, a conjugation performed for 30 minutes at room temperature and a higher pH can be as effective as a reaction carried out for 18 hours at 5°C and a lower pH. aai.org Studies involving the conjugation of a similar isothiocyanate-functionalized chelator, p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS), to antibodies were performed at 37°C for one hour. acs.org
Concentration: The molar ratio of this compound to the biomolecule directly influences the number of chelators attached. nih.gov This stoichiometry must be carefully controlled, as excessive modification can compromise the protein's structural integrity and biological function. researchgate.net
The table below summarizes typical conditions for optimizing the conjugation of isothiocyanate-based reagents to proteins.
Table 1: Optimized Reaction Conditions for Isothiocyanate Conjugation
| Parameter | Optimal Range/Condition | Rationale & Notes | Source(s) |
|---|---|---|---|
| pH | 9.0 - 9.5 | Maximizes the deprotonation of lysine ε-amino groups, increasing their nucleophilicity. Higher pH can risk protein denaturation. | acs.orgthermofisher.com |
| Temperature | Room Temperature to 37°C | Balances reaction rate with protein stability. Higher temperatures shorten reaction times but increase risk to sensitive proteins. | aai.orgacs.org |
| Reaction Time | 30 minutes to several hours | Dependent on pH, temperature, and desired degree of labeling. Shorter times are possible with more aggressive pH/temperature conditions. | aai.orgacs.org |
| Buffer System | Carbonate, Borate | These buffers are effective in the optimal alkaline pH range. Tris buffer should be avoided as it contains a primary amine that will compete in the reaction. | aai.org |
Comparative Analysis of this compound Conjugation Efficiency with Alternative Bioconjugation Chemistries
Isothiocyanate-based conjugation is one of several methods available for labeling biomolecules. Its efficiency and utility are often compared with other amine-reactive chemistries, as well as with methods that target different functional groups.
N-hydroxysuccinimide (NHS) Esters: Like isothiocyanates, NHS esters react with primary amines. thermofisher.com They form a highly stable amide bond. interchim.fr NHS ester reactions are generally performed at a slightly lower pH (typically 8.3-8.5) than isothiocyanate reactions. interchim.frthermofisher.com NHS esters are perhaps the most popular reagents for amine modification. interchim.fr
Maleimides: This chemistry specifically targets thiol (sulfhydryl) groups found in cysteine residues. The reaction occurs at a neutral pH range of 6.5-7.5 and forms a stable thioether bond. nih.gov Because cysteine residues are often less abundant than lysines, maleimide (B117702) chemistry can offer a route to more site-specific conjugation, especially if a unique cysteine is present or can be introduced via mutagenesis. sci-hub.senih.gov
Carbodiimides (e.g., EDC): These reagents facilitate the coupling of carboxyl groups (from aspartic or glutamic acid) to primary amines, forming an amide bond. nih.gov The reaction requires activation of the carboxyl group and is typically a two-step process to improve efficiency. nih.gov
A key consideration for radiolabeled conjugates is the stability of the linkage. Recent research has shown that the thiourea bond formed by isothiocyanates can be susceptible to radiolysis, the process of bond cleavage caused by ionizing radiation from the radioisotope. acs.org In a comparative study, an immunoconjugate linked via a thiourea bond showed significant degradation when labeled with Zirconium-89 at high specific activities, whereas conjugates made with squaramate or click chemistry linkages were much more stable under the same conditions. acs.org
The following table provides a comparative overview of these common conjugation chemistries.
Table 2: Comparison of Bioconjugation Chemistries
| Feature | Isothiocyanate (e.g., this compound) | NHS Ester | Maleimide | Carbodiimide (EDC) |
|---|---|---|---|---|
| Target Group | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Carboxyls + Amines |
| Bond Formed | Thiourea | Amide | Thioether | Amide |
| Optimal pH | 9.0 - 11.0 | 8.3 - 9.0 | 6.5 - 7.5 | 4.5 - 7.5 |
| Byproduct | None | N-hydroxysuccinimide | None | Isourea (removed) |
| Linkage Stability | Stable, but can be susceptible to radiolysis | Very Stable | Very Stable | Very Stable |
| Specificity | Random (targets multiple lysines) | Random (targets multiple lysines) | Site-specific (if Cys is unique) | Random |
Strategies for Controlling Conjugation Stoichiometry and Site-Specificity in Research Constructs
Controlling Conjugation Stoichiometry: The ratio of chelator molecules conjugated per biomolecule, known as the conjugation stoichiometry or degree of labeling, is a critical parameter that can significantly impact the final product's properties. researchgate.net Excessive conjugation can alter the protein's isoelectric point, increase its hydrodynamic radius, and potentially block binding sites, leading to decreased immunoreactivity and altered in vivo biodistribution. nih.govresearchgate.net
The primary strategy for controlling stoichiometry is to carefully adjust the molar ratio of the isothiocyanate reagent to the biomolecule during the reaction. nih.govnih.gov
A study using the similar chelator Df-Bz-NCS found that a 3-fold molar excess over the antibody resulted in a reproducible substitution ratio of approximately 1.5 chelators per antibody. nih.gov
In another study with p-NCS-Bz-DOTA and an antibody, a 1:10 molar ratio (antibody:chelator) yielded an average of 1-1.5 chelators per antibody, whereas increasing the ratio to 1:50 resulted in 4.25 chelators per antibody. acs.org
Research on trastuzumab showed that increasing the molar excess of a DFO-chelator from 5 to 200 resulted in an increase in the degree of labeling from ~1.4 to ~10.9 DFOs per antibody. This high level of conjugation led to significantly increased liver uptake and decreased tumor targeting in vivo. nih.gov
Site-Specificity: Isothiocyanate-based conjugation to lysine residues is inherently non-selective, leading to a heterogeneous mixture of products with the chelator attached at various locations across the protein surface. nih.govacs.org This is often referred to as "random conjugation". acs.orgresearchgate.net While some level of preferential N-terminal labeling can be attempted by manipulating the pH, achieving true site-specificity with this chemistry is challenging. thermofisher.com
The lack of site-specificity can affect the reproducibility and performance of the conjugate. acs.org For applications requiring a homogeneous product with a precisely placed chelator, alternative strategies are often employed. sci-hub.se These include:
Cysteine-Directed Conjugation: Using maleimide chemistry to target a single, native, or engineered cysteine residue. sci-hub.senih.gov
Enzymatic Labeling: Using enzymes like transglutaminase or sortase to attach labels at specific recognition sequences.
Glycan Engineering: Modifying the carbohydrate portions of glycoproteins to introduce unique reactive handles for conjugation. acs.org
A comparative study evaluated a random conjugation method using a p-SCN-Bn chelator against a site-specific method targeting a conserved lysine residue. While there was no statistically significant difference in the binding affinity (K_d of 13.8 nM for the random conjugate vs. 11.8 nM for the site-specific one), the site-specific conjugate showed a higher total binding capacity and, in some assays, was less cytotoxic. acs.orgresearchgate.net This highlights that while random conjugation with reagents like this compound is facile and effective, site-specific approaches may offer advantages in reproducibility and performance for therapeutic or advanced diagnostic constructs. acs.org
Chelation Dynamics and Radiometal Complexation of Isothiocyanatobenzyl Edta
Coordination Chemistry of EDTA-Based Chelators with Transition Metals
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that acts as a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion. quora.com Its structure, comprising an ethylenediamine (B42938) backbone with four acetate (B1210297) arms, provides six donor atoms: two nitrogen atoms and four oxygen atoms from the carboxylate groups. patsnap.com This arrangement allows EDTA to effectively "wrap around" a metal ion, forming a highly stable, water-soluble complex. patsnap.com
The coordination of EDTA with transition metals typically results in an octahedral geometry, with the metal ion at the center of the complex. This ability to form stable complexes is a result of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. quora.com The stability of these metal-EDTA complexes is quantified by their stability constants (log K), which are generally high for transition metals, indicating a strong binding affinity.
The isothiocyanatobenzyl modification to the EDTA backbone creates a bifunctional chelator. The EDTA portion retains its powerful metal-chelating properties, while the isothiocyanato group (-N=C=S) provides a reactive handle for conjugation to primary amine groups on proteins, such as the lysine (B10760008) residues of monoclonal antibodies. This conjugation does not significantly alter the fundamental coordination chemistry of the EDTA moiety.
Investigation of Radiometal Ion Binding within Isothiocyanatobenzyl-EDTA Frameworks
The this compound framework is particularly valuable for its ability to chelate a variety of radiometals used in nuclear medicine. The choice of radiometal is dictated by the desired application, with different isotopes offering distinct decay characteristics suitable for either imaging or therapy. For instance, Indium-111 (B102479) (¹¹¹In) is a gamma emitter used for single-photon emission computed tomography (SPECT) imaging, while Yttrium-90 (⁹⁰Y) is a pure beta emitter employed in radioimmunotherapy. nrgpallas.commdpi.com
The binding of a radiometal to the this compound conjugate involves the formation of a coordination complex, where the radiometal ion is securely held within the EDTA chelate. This process, known as radiolabeling, must be efficient and occur under mild conditions to preserve the integrity of the attached biomolecule. The resulting radiolabeled conjugate combines the targeting specificity of the biomolecule with the radioactive payload of the metal ion.
Research has demonstrated the successful use of this compound for labeling monoclonal antibodies with ¹¹¹In. nih.gov These ¹¹¹In-labeled antibodies have been utilized in preclinical studies for tumor imaging, showcasing the utility of this chelator in developing targeted diagnostic agents. nih.gov The fundamental principle is that the EDTA portion of the molecule provides a stable coordination environment for the radiometal, preventing its premature release in vivo.
Thermodynamic and Kinetic Stability Studies of this compound Radiometal Chelates in Biological Milieu Research Models
For a radiopharmaceutical to be effective, the radiometal must remain tightly bound to the chelator as it circulates in the body and accumulates at the target site. The stability of the radiometal-chelate complex in a biological environment is therefore of paramount importance. This stability is governed by both thermodynamic and kinetic factors.
Thermodynamic stability refers to the strength of the bond between the metal and the chelator at equilibrium, often expressed as the stability constant (log K). While high thermodynamic stability is desirable, kinetic inertness—the resistance of the complex to dissociation—is often a more critical predictor of in vivo stability. usask.ca A complex that is thermodynamically stable but kinetically labile may still release the radiometal in the presence of competing endogenous ligands or metal ions.
Studies on ¹¹¹In-benzyl-EDTA complexes have provided significant insights into their stability in biological systems. A pivotal study evaluated the in vivo stability of an ¹¹¹In-labeled monoclonal antibody conjugated with isothiocyanato-benzyl-EDTA in mice. nih.gov The results demonstrated remarkable stability, with a very low degree of transchelation (the transfer of the radiometal to another chelating molecule). nih.gov This high in vivo stability is a key advantage of the benzyl-EDTA chelate. nih.gov
In vitro studies further support the stability of these complexes. When compared in human serum, a benzyl-EDTA-¹¹¹In-antibody conjugate was found to be more stable than a corresponding benzyl-DTPA-¹¹¹In conjugate, and significantly more stable than an unsubstituted DTPA conjugate. nih.gov This indicates that the structural modifications of the chelator can have a profound impact on the stability of the radiometal complex.
| Complex | Biological Model | Observation | Reference |
| ¹¹¹In-Lym-1-benzyl-EDTA | Normal Mice (in vivo) | 97.4% of ¹¹¹In in the liver remained in the benzyl-EDTA chelate after 4 days. | nih.gov |
| ¹¹¹In-Lym-1-benzyl-EDTA | Normal Mice (in vivo) | 99.4% of ¹¹¹In in the urine was still in the benzyl-EDTA chelate. | nih.gov |
| ¹¹¹In-Lym-1-benzyl-EDTA | Normal Mice (in vivo) | 99.1% of ¹¹¹In in the blood remained in the benzyl-EDTA chelate. | nih.gov |
| ¹¹¹In-benzyl-EDTA-antibody conjugate | Human Serum (in vitro) | More stable than a benzyl-DTPA-¹¹¹In conjugate. | nih.gov |
| ¹¹¹In-benzyl-EDTA-antibody conjugate | Human Serum (in vitro) | Much more stable than an unsubstituted DTPA conjugate. | nih.gov |
Mechanisms of Transchelation and Strategies for Enhancing Chelate Integrity in Research Applications
Transchelation is a primary mechanism by which a radiometal can be lost from its chelator in vivo. This process involves the transfer of the radiometal to another biological molecule with chelating properties, such as proteins like transferrin or albumin, or endogenous small molecules. The release of the free radiometal can lead to non-specific uptake in tissues like the liver and bone, increasing off-target radiation dose and degrading imaging quality.
The rate and extent of transchelation are influenced by several factors, including the kinetic inertness of the radiometal-chelate complex, the concentration and affinity of competing biological chelators, and the local physiological conditions.
Several strategies have been developed to enhance the in vivo integrity of radiometal chelates and minimize transchelation. One key approach is the rational design of the chelator itself. The modification of the EDTA backbone, as seen in this compound, is an example of this strategy. The addition of the benzyl (B1604629) group appears to enhance the stability of the complex compared to unsubstituted chelators. nih.gov
Other strategies for enhancing chelate integrity include:
Macrocyclic Chelators: The use of macrocyclic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), often leads to complexes with greater kinetic inertness compared to their acyclic counterparts. The pre-organized structure of the macrocycle can result in a more rigid and stable coordination environment for the metal ion.
Matching Chelator to Metal: The selection of a chelator with donor atoms and a coordination geometry that are well-suited to the specific radiometal ion is crucial. A good match between the "hardness" or "softness" of the metal ion and the donor atoms of the ligand can lead to a more stable complex.
Increasing Denticity: Increasing the number of donor atoms in the chelator can enhance the stability of the complex, provided that the geometry of the chelator allows for effective coordination.
The demonstrated in vivo stability of ¹¹¹In-benzyl-EDTA suggests that the structural modifications incorporated into this bifunctional chelator are effective at mitigating transchelation, making it a valuable tool for the development of targeted radiopharmaceuticals. nih.gov
Applications of Isothiocyanatobenzyl Edta in Preclinical Molecular Imaging Research
Development of Targeted Imaging Probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) in Preclinical Models
The versatility of Isothiocyanatobenzyl-EDTA lies in its isothiocyanate group, which readily reacts with primary amines on biomolecules, and its EDTA (or similar chelating agents like DTPA and DOTA) backbone that securely sequesters radiometals used in PET and SPECT imaging. nih.govacs.org This dual functionality has been instrumental in creating a diverse array of targeted imaging probes.
Conjugation of this compound to Antibodies for Preclinical Immuno-PET/SPECT Research
The conjugation of this compound and its derivatives to monoclonal antibodies (mAbs) has revolutionized preclinical immuno-PET and immuno-SPECT studies. nih.govnih.gov This approach allows for the non-invasive tracking and quantification of antibody distribution and target engagement in vivo.
The isothiocyanate group of chelators like p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) or p-SCN-Bz-DOTA reacts with lysine (B10760008) residues on the antibody to form a stable thiourea (B124793) bond. nih.govacs.org This "pre-modification" step is followed by radiolabeling with a positron-emitting radionuclide, such as Zirconium-89 (⁸⁹Zr), which has a half-life suitable for imaging intact antibodies. nih.govoncotarget.com This method has been shown to produce radioimmunoconjugates with high radiochemical yield and preserved immunoreactivity. nih.govresearchgate.net For instance, studies have demonstrated that mAbs labeled with ⁸⁹Zr using a Df-Bz-NCS chelator exhibit high stability in serum and selective accumulation in tumors in animal models. nih.gov
The choice of chelator and conjugation strategy can significantly impact the performance of the imaging probe. For example, incorporating an isothiocyanatobenzyl group into the backbone of DTPA has been suggested to sterically hinder the release of the radiometal, enhancing in vivo stability. nih.gov
Integration with Peptides and Small Molecules for Receptor-Targeted Preclinical Imaging Studies
Beyond large antibodies, this compound and similar bifunctional chelators are widely used to label smaller targeting ligands like peptides and small molecules for receptor-targeted imaging. nih.govmdpi.com This strategy is particularly valuable for imaging receptors that are overexpressed in various diseases, including cancer.
For example, a derivative, 2-(p-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NCS-Bn-NOTA), has been used to label nanobodies for imaging targets like human programmed death-ligand 1 (PD-L1). mdpi.com Similarly, multimeric cyclic RGD (arginine-glycine-aspartic acid) peptide analogs, which target integrin αvβ3 receptors involved in tumor angiogenesis, have been successfully labeled with PET radionuclides using isothiocyanate-functionalized chelators. mdpi.com These smaller probes often exhibit faster clearance from non-target tissues, leading to high-contrast images at earlier time points.
Fabrication of this compound Functionalized Nanoparticles for Advanced Imaging Research
The functionalization of nanoparticles with this compound derivatives represents a cutting-edge approach in preclinical imaging. d-nb.info This strategy combines the targeting capabilities of the chelated biomolecule with the unique physical and chemical properties of nanoparticles, offering potential for multimodal imaging and enhanced signal amplification.
Researchers have successfully coupled p-SCN-Bz-DOTA to aminated superparamagnetic iron oxide nanoparticles, creating dual-mode PET/MRI probes. nih.gov This allows for the correlation of high-sensitivity PET data with high-resolution anatomical information from MRI. Similarly, silica-based nanoparticles have been functionalized with "clickable" groups for the attachment of targeting moieties and chelates like DOTA, enabling their use in SPECT, PET, CT, MRI, and optical imaging. osti.gov These nanoparticle platforms hold promise for the sensitive detection of low-abundance cellular targets. osti.gov
Preclinical Evaluation of this compound Conjugates for Target Visualization and Distribution Research
The development of any new imaging probe requires rigorous preclinical evaluation to assess its performance and suitability for in vivo applications. This evaluation typically involves both in vitro and in vivo studies.
In Vitro Cellular Uptake and Receptor-Binding Assays in Research Models
Before moving to animal models, the binding affinity and specificity of the this compound conjugate are assessed in vitro using cell-based assays. researchgate.neteuropa.eu Saturation binding assays are commonly performed to determine the dissociation constant (Kd), a measure of the probe's affinity for its target receptor. mdpi.combiorxiv.org
For example, in the development of a ⁶⁸Ga-labeled nanobody targeting hPD-L1, a cell saturation assay was used to measure the affinity of the radiolabeled probe. mdpi.com Similarly, competitive binding studies are conducted to confirm that the labeled molecule retains its ability to bind specifically to its target. thno.org Cellular uptake studies, often involving incubation of the radiolabeled conjugate with target-expressing cells, provide information on the extent of internalization. nih.govnih.gov For instance, in vitro uptake assays with a ⁹⁹mTc-labeled peptide targeting the urokinase plasminogen activator receptor (uPAR) demonstrated time-dependent and specific uptake in cancer cells. nih.gov
Interactive Data Table: In Vitro Cellular Uptake of Radiolabeled Probes
| Cell Line | Targeting Molecule | Radiolabel | Cellular Uptake (% Applied Activity) at 4h | Reference |
| PC-3 (uPAR+) | AE105 Peptide | ⁹⁹mTc | 4.2 ± 0.5 | nih.gov |
| SKOV-3-luc | mOI-1 Antibody | ¹⁷⁷Lu | Concentration-dependent | biorxiv.org |
| 624-MEL (hPD-L1+) | hPD-L1 Nanobody | ⁶⁸Ga | Concentration-dependent | mdpi.com |
In Vivo Biodistribution and Pharmacokinetic Research in Animal Models
Following successful in vitro validation, the imaging probe is evaluated in animal models, typically mice bearing tumor xenografts, to determine its in vivo biodistribution and pharmacokinetic profile. nih.govsnmjournals.org PET or SPECT imaging is performed at various time points after injection of the radiolabeled conjugate to visualize its accumulation in the tumor and other organs. thno.orgpnas.org
These imaging studies provide quantitative data on tumor uptake, as well as clearance from blood and non-target tissues. pnas.org For example, immuno-PET imaging with ⁸⁹Zr-labeled antibodies has shown high and selective tumor accumulation in nude mice. nih.gov The tumor-to-background ratios are a critical parameter for assessing the imaging quality of the probe. thno.org
Interactive Data Table: In Vivo Tumor Uptake of Radiolabeled Probes in Animal Models
| Animal Model | Targeting Molecule | Radiolabel | Tumor Uptake (%ID/g) | Time Point | Reference |
| Nude mice with A431 xenografts | Trastuzumab | ⁸⁹Zr | 33.4 ± 7.6 | Day 6 | acs.org |
| SCID mice with OCI-Ly10 tumors | rGel/BLyS | ¹¹¹In | 1.25 ± 0.4 | 48 h | nih.gov |
| Mice with U87MG xenografts | YY146 Antibody | ⁶⁴Cu | 13.11 ± 1.40 | 48 h | pnas.org |
| Mice with SK-OV-3 tumors | Trastuzumab (site-specific) | ⁸⁹Zr | 30.7 ± 3.1 | 120 h | thno.org |
Isothiocyanatobenzyl Edta in Targeted Delivery Research Constructs
Role of Isothiocyanatobenzyl-EDTA as a Bifunctional Linker in Designing Targeted Bioconjugates
This compound is a quintessential example of a bifunctional coupling agent, meticulously designed for the development of target-specific radiopharmaceuticals. nih.gov Its structure is ingeniously divided into two distinct functional domains that enable it to bridge a metallic radionuclide and a targeting biomolecule. nih.govmdpi.com The first functional part is the ethylenediaminetetraacetic acid (EDTA) moiety, a well-established chelating agent. The EDTA cage, with its multiple donor atoms, is capable of forming highly stable coordination complexes with a variety of metal ions, particularly trivalent metals like Indium-111 (B102479) (¹¹¹In). mdpi.commdpi.com This stable chelation is critical to prevent the release of the radiometal in vivo, which could lead to non-specific accumulation and background signal. nih.govresearchgate.net
The second functional domain is the p-isothiocyanatobenzyl group (-NCS). This group serves as the covalent anchor to the targeting biomolecule. The isothiocyanate functional group is highly reactive towards primary amine groups, such as the ε-amino group of lysine (B10760008) residues found abundantly on the surface of proteins like monoclonal antibodies. nih.govresearchgate.net This reaction forms a stable thiourea (B124793) bond, securely tethering the chelator-metal complex to the antibody. snmjournals.orgacs.org This strategic design allows for the pre-formation of the bioconjugate, where the antibody is first modified with the linker, followed by radiolabeling with the metallic radionuclide. acs.orgosti.gov The use of such bifunctional linkers is a cornerstone in the construction of radioimmunoconjugates for applications in molecular imaging and radiotherapy research. nih.govresearchgate.net
Engineering Research Constructs for Selective Delivery to Specific Biological Targets
The engineering of research constructs using this compound leverages the principles of targeted delivery, aiming to concentrate a diagnostic or therapeutic agent at a specific biological site, such as a tumor. The process involves the strategic selection of a targeting biomolecule, typically a monoclonal antibody (mAb), that exhibits high specificity for an antigen overexpressed on target cells. nih.govosti.gov
For instance, research has utilized the B72.3 monoclonal antibody, which specifically targets the TAG-72 antigen expressed on colorectal carcinoma cells. osti.gov In these constructs, this compound is conjugated to the B72.3 antibody. The resulting immunoconjugate is then radiolabeled, for example with ¹¹¹In. osti.gov The final engineered construct, ¹¹¹In-EDTA-Benzyl-B72.3, is designed to circulate in the body and selectively bind to tumor cells expressing the TAG-72 antigen. This specificity is crucial for achieving a high signal-to-noise ratio in diagnostic imaging, allowing for clear visualization of the tumor. osti.gov
Similarly, the T101 monoclonal antibody has been used in constructs targeting cells for metabolic studies. snmjournals.org The conjugation of this compound or its analogue, Isothiocyanatobenzyl-DTPA, to these antibodies allows for the investigation of how the chemical structure of the linker affects the biodistribution and metabolism of the resulting radioimmunoconjugate. snmjournals.org The fundamental goal of this engineering is to create a robust construct where the targeting function of the biomolecule is preserved after conjugation and radiolabeling, ensuring selective delivery to the intended biological target. acs.orgosti.gov
Preclinical Assessment of Specificity and Accumulation of this compound Conjugates in Targeted Research Models
Comparative studies have been conducted to understand the performance of this compound (SCN-Bz-EDTA) relative to other chelating agents. In one study, ¹¹¹In-labeled A7 monoclonal antibodies conjugated with SCN-Bz-EDTA (a non-spacer chelate) were compared with conjugates using spacer-containing chelates in mice bearing human colon tumors. nih.gov The results indicated that conjugates with non-spacer chelates like SCN-Bz-EDTA had different clearance profiles and organ accumulation patterns compared to those with spacers. nih.gov
Another key area of investigation is the influence of the chelator on the in vivo stability of the radiometal-antibody complex. The choice of chelator can significantly impact the retention of the radionuclide in organs like the liver and bone. snmjournals.orgsnmjournals.org For example, when comparing yttrium-88 (B1212495) (⁸⁸Y) labeled B72.3 antibody conjugated with different chelates, the biodistribution varied significantly. Mice injected with ⁸⁸Y-SCN-Bz-EDTA-B72.3 showed substantial accumulation of the radionuclide in bone (vertebrae and femur), reaching over 14% of the injected dose per gram (%ID/g) by day 5. snmjournals.org This was in stark contrast to the ⁸⁸Y-SCN-Bz-DTPA conjugate, which resulted in only 3 %ID/g in the bone at the same time point, highlighting the profound impact of the chelator structure (EDTA vs. DTPA) on the in vivo fate of the radiolabel. snmjournals.org
The following table summarizes representative preclinical biodistribution data for antibody conjugates utilizing this compound or its analogues in tumor-bearing mice.
| Bioconjugate | Radionuclide | Mouse Model | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Bone (Femur) Uptake (%ID/g) | Reference |
|---|---|---|---|---|---|---|---|
| B72.3-SCN-Bz-EDTA | ⁸⁸Y | Athymic Mice (LS174T Colon Carcinoma) | 120 hr | 15.2 | 3.5 | >14.0 | snmjournals.org |
| B72.3-SCN-Bz-DTPA | ⁸⁸Y | Athymic Mice (LS174T Colon Carcinoma) | 120 hr | 15.4 | 3.8 | ~3.0 | snmjournals.org |
| A7-SCN-Bz-EDTA | ¹¹¹In | Nude Mice (LS180 Colon Tumor) | 96 hr | Data Not Specified | Higher than spacer-containing chelates | Data Not Specified | nih.gov |
These preclinical evaluations are critical for optimizing the design of targeted constructs. The data reveal that while this compound is an effective bifunctional linker for creating targeted bioconjugates, its in vivo performance, particularly regarding non-target accumulation, can differ significantly from structurally related chelators like DTPA derivatives. snmjournals.org Such findings guide the selection of the most appropriate chelator for a specific radionuclide and targeting application to maximize target accumulation while minimizing potential off-target effects. researchgate.netsnmjournals.org
Analytical Methodologies and Advancements in Isothiocyanatobenzyl Edta Research
Spectroscopic and Chromatographic Techniques for Characterizing Isothiocyanatobenzyl-EDTA Conjugates
The characterization of this compound conjugates is a critical step that relies on a combination of spectroscopic and chromatographic methods to ensure the structural integrity and purity of the final product. These techniques provide detailed information on the successful conjugation of the chelator to the biomolecule and the preservation of the biomolecule's native structure.
Spectroscopic Methods: Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation of p-SCN-Bn-EDTA to a protein or peptide. By comparing the mass spectra of the unconjugated and conjugated biomolecule, researchers can determine the number of chelator molecules attached, often referred to as the chelator-to-antibody ratio (CAR). mdpi.com Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing intact proteins and their digested fragments, providing insights into the reaction chemistry and efficiency. researchgate.net
Chromatographic Methods: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is routinely used to assess the purity of the conjugate, specifically to detect any aggregation or fragmentation of the antibody that may have occurred during the conjugation process. mdpi.comacs.org The resulting chromatograms can confirm that the conjugate remains a monomer. mdpi.com
Hydrophobic Interaction Chromatography (HIC) is another valuable technique for characterizing antibody-drug conjugates (ADCs), a class of molecules to which these radiolabeled antibodies belong. Since the conjugation of the chelator can increase the hydrophobicity of the antibody, HIC can separate species with different drug-to-antibody ratios (DAR), providing a profile of the drug load distribution. americanpharmaceuticalreview.comchromatographyonline.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is also employed to analyze the purity of the chelating agent itself and to ensure the stability of the final conjugate. mdpi.com For instance, a purity of approximately 90% for 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N′,N′-tetraacetic acid has been determined by HPLC. sigmaaldrich.comsigmaaldrich.com
These chromatographic techniques, often used in conjunction with a radioactivity detector for radiolabeled conjugates, are essential for quality control and for ensuring the consistency of research preparations. nih.gov
Quantitative Analysis of Conjugation Efficiency and Purity in Research Preparations
Quantifying the efficiency of the conjugation reaction and the purity of the resulting this compound conjugate is crucial for producing reliable and reproducible research agents. Several methods are employed to determine these key parameters.
A common method to determine the number of chelators attached per antibody molecule is a spectrophotometric assay. nih.govacs.org This can involve a colorimetric method that measures the absorbance of a solution containing complexes of metal ions. nih.gov The ratio of chelator to antibody, or CAR, is a critical quality attribute as it can influence the biological activity, stability, and pharmacokinetic properties of the immunoconjugate. mdpi.comnih.gov Studies have shown that varying the molar ratio of the chelator to the antibody during the conjugation reaction directly impacts the number of chelators attached. nih.govacs.org For example, using molar ratios of 1:5, 1:10, and 1:50 of Rituximab to p-NCS-Bz-DOTA resulted in an average of 1.62, 6.42, and 11.01 DOTA molecules per antibody, respectively. acs.org
Radiochemical purity is another critical parameter, especially when the conjugate is intended for in vivo imaging. This is often assessed using radio-thin-layer chromatography (radio-TLC) or radio-HPLC. nih.govacs.org For instance, instant thin-layer chromatography (iTLC) can be used to separate the radiolabeled conjugate from free radiometal. acs.orgnih.gov The radiochemical yield, which is the percentage of the radionuclide that has been successfully incorporated into the conjugate, is a key measure of the labeling efficiency. researchgate.net Optimal labeling conditions, such as a pH between 6.8 and 7.2, can lead to radiochemical yields greater than 85%. researchgate.net
The following table summarizes the impact of the chelator-to-antibody ratio on conjugation efficiency from a study on Rituximab and p-NCS-Bz-DOTA.
| Molar Ratio (Antibody:Chelator) | Average Number of Chelators per Antibody |
| 1:5 | 1.62 ± 0.5 |
| 1:10 | 6.42 ± 1.72 |
| 1:50 | 11.01 ± 2.64 |
| Data derived from a study on Rituximab and p-NCS-Bz-DOTA. acs.org |
Methodological Approaches for In Vitro and Ex Vivo Stability Determinations of Labeled Conjugates
The stability of the bond between the radiometal and the this compound chelate, as well as the integrity of the entire conjugate, is paramount for its use in research, particularly for in vivo applications. Instability can lead to the release of the radiometal, which can result in non-specific accumulation in tissues like bone and liver, confounding imaging results. acs.org Therefore, rigorous in vitro and ex vivo stability studies are essential.
In Vitro Stability: In vitro stability is typically assessed by incubating the radiolabeled conjugate in various biologically relevant media, such as human serum or phosphate-buffered saline (PBS), at physiological temperature (37°C) for extended periods. acs.orgnih.govthno.org Aliquots are taken at different time points and analyzed by techniques like radio-TLC, radio-HPLC, or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to quantify the amount of radiometal that has dissociated from the conjugate. nih.govthno.org
A common method to challenge the stability of the radiometal-chelate complex is to incubate the conjugate in the presence of a strong competing chelator like EDTA or DTPA. nih.govthno.orgspringermedizin.de This "EDTA challenge test" provides a measure of the kinetic stability of the complex. nih.govacs.org For example, studies have shown that some radiolabeled conjugates remain highly intact (>94%) in human serum for up to 72 hours. acs.org In one study, a radioimmunoconjugate was found to be very stable in serum for up to 7 days at 37°C, with less than 5% of the radionuclide released. researchgate.net
The stability of the conjugate can also be affected by storage conditions. Research has shown that storing radiolabeled conjugates at 4°C in an appropriate buffer can significantly improve their stability over time compared to storage at room temperature. nih.gov
The table below shows results from an in vitro stability study of a ^89Zr-labeled antibody conjugate.
| Storage Condition | Time | Dissociated Radionuclide (%) |
| 0.25 M sodium acetate (B1210297)/gentisic acid buffer (pH 5.5) at 4°C | 48 h | 0.9 ± 0.4 |
| 0.25 M sodium acetate/gentisic acid buffer (pH 5.5) at 4°C | 144 h | 4.1 ± 1.3 |
| 0.25 M sodium acetate/gentisic acid buffer (pH 5.5) at 21°C | 48 h | 6.1 ± 1.4 |
| 0.25 M sodium acetate/gentisic acid buffer (pH 5.5) at 21°C | 144 h | 10.5 ± 2.1 |
| 0.9% NaCl/gentisic acid (pH 5.0) at 4°C | 144 h | 13.2 ± 2.8 |
| Data from a stability study of a ^89Zr-Df-Bz-NCS-mAb conjugate. nih.gov |
Ex Vivo Stability: Ex vivo biodistribution studies in animal models provide further insight into the in vivo stability of the conjugate. nih.gov After administration of the radiolabeled conjugate, various tissues and organs are harvested at different time points. nih.gov The amount of radioactivity in each tissue is measured, and the percentage of the injected dose per gram of tissue (%ID/g) is calculated. mdpi.comnih.gov High uptake in non-target organs like bone can be an indicator of in vivo release of the radiometal. nih.govacs.org These studies are crucial for validating the in vitro findings and for predicting the behavior of the conjugate in a living system.
Advanced Techniques for In Vivo Research Imaging and Data Analysis in Preclinical Studies
In vivo imaging techniques are indispensable tools in preclinical research for non-invasively visualizing and quantifying the biodistribution and target accumulation of this compound labeled conjugates. semanticscholar.orgfrontiersin.org These methods allow for longitudinal studies in the same animal, which enhances statistical power and reduces the number of animals required for a study. semanticscholar.org
Imaging Modalities: Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are the primary nuclear imaging modalities used for this purpose. frontiersin.orgdkfz.de The choice of radionuclide is often matched to the biological half-life of the conjugated biomolecule. For intact monoclonal antibodies, which can take several days to optimally accumulate in a tumor, long-lived positron emitters like Zirconium-89 (^89Zr, t1/2 = 78.4 hours) are often used for PET imaging. researchgate.net This allows for high-quality images to be obtained at later time points. nih.gov
These functional imaging techniques are frequently combined with anatomical imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to provide a fused image that co-registers the molecular data with anatomical context. frontiersin.orgmdpi.com
Data Analysis: After image acquisition, quantitative analysis is performed by drawing regions of interest (ROIs) over tumors and various organs in the reconstructed images. mdpi.com The tracer uptake in these regions is then quantified, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com This allows for a non-invasive assessment of tumor targeting, pharmacokinetics, and the clearance profile of the radiolabeled conjugate.
For example, PET imaging studies with ^89Zr-labeled antibodies have demonstrated high and selective accumulation in tumors in animal models. nih.gov In one study, the tumor uptake for different tracer formulations at 24 hours post-injection ranged from 11.8 ± 6.91 to 15.11 ± 6.35 %ID/g. mdpi.com These in vivo imaging data are often corroborated with ex vivo biodistribution studies to provide a comprehensive understanding of the conjugate's performance. nih.gov
The following table presents example data from a preclinical PET imaging study.
| Tracer Formulation | Tumor Uptake at 24h (%ID/g) |
| tracer_3X | 11.8 ± 6.91 |
| tracer_10X | 15.11 ± 6.35 |
| tracer_20X | 12.63 ± 0.86 |
| Data from an iPET imaging study of DFO-anti-PD-L1-mAb conjugates. mdpi.com |
Future Directions and Emerging Research Avenues for Isothiocyanatobenzyl Edta
Rational Design of Next-Generation Isothiocyanatobenzyl-EDTA Analogs with Enhanced Research Performance
The rational design of new molecules is a cornerstone of advancing chemical tools for research. For this compound (ITCBE), future design efforts are centered on creating analogs with superior performance characteristics. The primary goals are to improve the stability of the metal-chelate complex and to refine the kinetics of metal binding.
One key area of research is the modification of the EDTA core to increase its denticity—the number of donor atoms that can bind to a central metal ion. While the standard hexadentate (six-donor) structure of EDTA is effective for many metals, some radiometals, particularly larger ones, are better stabilized by chelators with higher denticity. For example, research into chelators for Zirconium-89, a positron emitter with a half-life suitable for antibody imaging, has led to the development of octadentate (eight-donor) and even dodecadentate (twelve-donor) ligands. usask.ca These higher-denticity chelators, such as derivatives of desferrioxamine (DFO), aim to fully saturate the coordination sphere of the metal ion, which can lead to greater in vivo stability. usask.ca Applying this principle, next-generation ITCBE analogs could incorporate additional coordinating arms onto the ethylenediamine (B42938) backbone to create more robust complexes, potentially reducing the in vivo release of the radiometal.
Another design strategy involves altering the rigidity of the chelator's backbone. Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) often form more kinetically inert complexes than linear chelators like EDTA, albeit sometimes with slower formation rates. researchgate.netresearchgate.net Future ITCBE analogs might feature a more constrained or "pre-organized" structure to enhance complex stability without unduly sacrificing labeling speed. This involves designing the ligand so that its unbound conformation is already close to the conformation it adopts when bound to the metal ion.
The following table summarizes key design considerations for next-generation chelators based on the principles observed in related compounds.
| Design Strategy | Objective | Example Principle | Potential Benefit for ITCBE Analogs |
| Increase Denticity | Enhance thermodynamic and kinetic stability. | Development of octadentate DFO-based chelators for Zr-89. usask.ca | Improved stability for larger radiometals, reducing metal release. |
| Backbone Cyclization | Improve kinetic inertness. | Use of macrocyclic chelators like DOTA and its derivatives. researchgate.netresearchgate.net | Reduced dissociation of the radiometal in biological systems. |
| Modify Pendant Arms | Optimize for specific metal ions. | Replacing carboxylate arms with carbamoylmethyl arms (e.g., TCMC) for better Pb-212 chelation. researchgate.net | Tailoring analogs for specific therapeutic or diagnostic radiometals. |
| Improve Hydrophilicity | Enhance solubility and alter biodistribution. | Introduction of additional carboxylic groups to fusarinine (B1175079) C chelators. mdpi.com | Better water solubility and potentially faster clearance of unbound probes. |
Expanding the Scope of Radiometals and Imaging Modalities Compatible with this compound Chemistry
The versatility of a bifunctional chelator is defined by the range of radiometals it can stably bind, which in turn determines its suitability for different imaging and therapeutic applications. researchgate.net this compound is traditionally associated with indium-111 (B102479) for Single Photon Emission Computed Tomography (SPECT) imaging. dojindo.commdpi.com However, significant research is focused on expanding its utility to a broader spectrum of radionuclides, including those for Positron Emission Tomography (PET) and targeted radionuclide therapy.
PET Imaging: PET offers higher sensitivity and resolution than SPECT. There is substantial interest in using EDTA-based chelators for PET radiometals like Gallium-68. researchgate.netresearchgate.net While macrocyclic chelators like NOTA and DOTA are often considered the "gold standard" for Gallium-68, the faster labeling kinetics of acyclic chelators like EDTA could be advantageous in some settings. researchgate.net Research into the stability of Gallium-68-EDTA complexes is ongoing to validate their potential for clinical translation.
Theranostics: The concept of "theranostics" involves using a matched pair of radionuclides from the same element—one for diagnosis and one for therapy. This approach requires a chelator that can stably bind both isotopes. Future research will likely explore the suitability of ITCBE and its next-generation analogs for theranostic pairs such as:
Lead-203 (imaging) and Lead-212 (therapy): Lead isotopes are promising for targeted alpha therapy. However, the stability of Pb-DOTA complexes at low pH is a concern. researchgate.net Analogs of ITCBE, perhaps with modified donor arms like those in the TCMC chelator, could offer improved stability for lead isotopes. researchgate.net
Scandium-44 (imaging) and Scandium-47 (therapy): This is another emerging theranostic pair. rsc.org The coordination chemistry of scandium is similar to that of lutetium and yttrium, suggesting that EDTA-based structures could be viable candidates.
Targeted Alpha Therapy: Radionuclides that emit alpha particles, such as Actinium-225, are of great interest for cancer therapy due to their high potency and short path length, which minimizes damage to surrounding healthy tissue. mdpi.com Early studies have investigated the ability of EDTA and its derivative DTPA to chelate Actinium-225, showing promising radiolabeling yields. mdpi.com ITCBE could therefore serve as a valuable tool for attaching Actinium-225 to targeting molecules like antibodies for therapeutic applications.
The table below lists some emerging radiometals and their potential compatibility with EDTA-based chelators.
| Radiometal | Imaging/Therapy | Half-Life | Key Considerations for EDTA-based Chelation |
| Gallium-68 (⁶⁸Ga) | PET Imaging | 67.7 min | Fast labeling kinetics are favorable, but stability must be sufficient compared to macrocycles like NOTA. researchgate.net |
| Zirconium-89 (⁸⁹Zr) | PET Imaging | 78.4 h | EDTA is generally considered sub-optimal; higher denticity chelators are preferred to prevent in vivo release. usask.canih.gov |
| Lutetium-177 (¹⁷⁷Lu) | Therapy (β⁻) & SPECT | 6.7 days | DOTA is the standard, but EDTA derivatives are studied. Stability is critical for therapeutic efficacy. researchgate.netrsc.org |
| Actinium-225 (²²⁵Ac) | Therapy (α) | 9.9 days | EDTA and DTPA show high labeling yields, making ITCBE a promising candidate for targeted alpha therapy. mdpi.com |
| Lead-212 (²¹²Pb) | Therapy (α via Bi-212) | 10.6 h | Requires high in vivo stability; modifications to the EDTA structure may be needed to outperform DOTA derivatives. researchgate.net |
| Terbium-161 (¹⁶¹Tb) | Therapy (β⁻) | 6.9 days | Chemistry is similar to Lutetium-177; DOTA is common, but EDTA-based systems could be explored. mdpi.com |
Integration of this compound in Multimodal Molecular Probe Research
Modern molecular imaging often seeks to combine the strengths of different modalities to gain a more complete picture of biological processes. eur.nl This has led to the development of multimodal probes that incorporate reporters for two or more imaging techniques into a single agent. This compound is well-suited for this role, as its isothiocyanate group allows it to be conjugated to a targeting vector alongside other imaging agents, such as fluorescent dyes or MRI contrast agents. d-nb.info
A prominent example of this strategy is the creation of dual-labeled probes for combined nuclear and optical imaging. d-nb.info In one study, the antibody trastuzumab was conjugated with both a derivative of EDTA (ITC-DTPA) for radiolabeling with Indium-111 (for SPECT imaging) and the fluorescent dye IRDye800CW (for near-infrared fluorescence imaging). d-nb.info This dual-labeled antibody enabled both preoperative tumor localization using SPECT and intraoperative guidance using a fluorescence camera, potentially improving the precision of tumor resection.
Similarly, ITCBE could be integrated into probes for PET/MRI. This would involve co-conjugating a targeting molecule with ITCBE (for chelation of a PET isotope) and an MRI contrast agent, such as a gadolinium or iron oxide nanoparticle. nih.govresearchgate.net Such a probe could provide the high sensitivity of PET with the high spatial resolution and soft-tissue contrast of MRI.
The development of these multimodal agents leverages the modular nature of bifunctional chelators. The targeting biomolecule (e.g., an antibody or peptide) serves as the scaffold, to which different functional units are attached. Future research will focus on optimizing the chemistry to ensure that the addition of multiple labels does not interfere with the biological activity of the targeting molecule or the function of the individual imaging agents.
Q & A
Q. Table 1: Common Characterization Techniques for this compound
| Technique | Parameters Measured | Validation Criteria |
|---|---|---|
| HPLC-MS | Purity, molecular weight | ≥95% peak area, Δmass < 0.01 Da |
| UV-Vis Spectroscopy | Stability, degradation | Absorbance shift < 5% over 24 hrs |
| Chelation Assay | Metal-binding capacity | ≥90% inhibition vs. control |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
